molecular formula C25H30N2O6 B2663182 (Z)-7-((4-ethylpiperazin-1-yl)methyl)-6-hydroxy-2-(3,4,5-trimethoxybenzylidene)benzofuran-3(2H)-one CAS No. 869078-64-8

(Z)-7-((4-ethylpiperazin-1-yl)methyl)-6-hydroxy-2-(3,4,5-trimethoxybenzylidene)benzofuran-3(2H)-one

Cat. No.: B2663182
CAS No.: 869078-64-8
M. Wt: 454.523
InChI Key: YKTFVWKIHSOQEW-NDENLUEZSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a benzofuran-3-one derivative featuring a 3,4,5-trimethoxybenzylidene group at position 2, a 6-hydroxy substituent, and a 4-ethylpiperazinylmethyl moiety at position 7. The ethylpiperazine group may enhance solubility and modulate receptor interactions, while the hydroxy group at position 6 contributes to hydrogen-bonding capacity.

Properties

IUPAC Name

(2Z)-7-[(4-ethylpiperazin-1-yl)methyl]-6-hydroxy-2-[(3,4,5-trimethoxyphenyl)methylidene]-1-benzofuran-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H30N2O6/c1-5-26-8-10-27(11-9-26)15-18-19(28)7-6-17-23(29)20(33-24(17)18)12-16-13-21(30-2)25(32-4)22(14-16)31-3/h6-7,12-14,28H,5,8-11,15H2,1-4H3/b20-12-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YKTFVWKIHSOQEW-NDENLUEZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCN(CC1)CC2=C(C=CC3=C2OC(=CC4=CC(=C(C(=C4)OC)OC)OC)C3=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCN1CCN(CC1)CC2=C(C=CC3=C2O/C(=C\C4=CC(=C(C(=C4)OC)OC)OC)/C3=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H30N2O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

454.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-7-((4-ethylpiperazin-1-yl)methyl)-6-hydroxy-2-(3,4,5-trimethoxybenzylidene)benzofuran-3(2H)-one typically involves multiple steps:

    Formation of the Benzofuran Core: The benzofuran core can be synthesized through a cyclization reaction involving a phenol derivative and an appropriate aldehyde under acidic or basic conditions.

    Introduction of the Hydroxy Group: The hydroxy group at the 6-position can be introduced via hydroxylation reactions, often using reagents like hydrogen peroxide or other oxidizing agents.

    Attachment of the Trimethoxybenzylidene Moiety: This step involves a condensation reaction between the benzofuran derivative and 3,4,5-trimethoxybenzaldehyde, typically under basic conditions to form the benzylidene linkage.

    Incorporation of the Piperazine Derivative: The final step involves the alkylation of the benzofuran derivative with 4-ethylpiperazine, often using a suitable alkylating agent like methyl iodide or similar reagents.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated synthesis and purification systems would be essential to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxy group can undergo oxidation to form a ketone or aldehyde, depending on the reagents used.

    Reduction: The benzylidene moiety can be reduced to a benzyl group using hydrogenation or other reducing agents.

    Substitution: The piperazine moiety can participate in nucleophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Catalysts such as palladium on carbon (Pd/C) with hydrogen gas.

    Substitution: Alkyl halides or sulfonates under basic conditions.

Major Products

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of benzyl derivatives.

    Substitution: Various substituted piperazine derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound is studied for its unique structural properties and reactivity, making it a valuable intermediate in the synthesis of more complex molecules.

Biology

Biologically, (Z)-7-((4-ethylpiperazin-1-yl)methyl)-6-hydroxy-2-(3,4,5-trimethoxybenzylidene)benzofuran-3(2H)-one has shown potential as an enzyme inhibitor, particularly targeting enzymes involved in metabolic pathways.

Medicine

In medicinal research, this compound is investigated for its potential therapeutic effects, including anti-inflammatory, anticancer, and antimicrobial activities. Its ability to interact with specific biological targets makes it a candidate for drug development.

Industry

Industrially, this compound could be used in the development of pharmaceuticals, agrochemicals, and other specialty chemicals due to its versatile reactivity and biological activity.

Mechanism of Action

The mechanism of action of (Z)-7-((4-ethylpiperazin-1-yl)methyl)-6-hydroxy-2-(3,4,5-trimethoxybenzylidene)benzofuran-3(2H)-one involves its interaction with molecular targets such as enzymes and receptors. The compound’s structure allows it to bind to active sites, inhibiting enzyme activity or modulating receptor function. This interaction can disrupt biological pathways, leading to therapeutic effects.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Physicochemical Differences

Key structural analogs differ in substituents on the piperazine/piperidine ring, benzylidene group, and benzofuran core. These variations influence molecular weight, hydrophilicity, and bioactivity.

Table 1: Structural and Molecular Comparison
Compound Name Molecular Formula Average Mass Substituent on Piperazine/Piperidine Benzylidene Substituents Benzofuran Substituents
(Z)-7-((4-ethylpiperazin-1-yl)methyl)-6-hydroxy-2-(3,4,5-trimethoxybenzylidene)benzofuran-3(2H)-one C₂₅H₂₉N₂O₆* ~469.52 4-ethylpiperazine 3,4,5-trimethoxy 6-hydroxy, 7-substituent
(2Z)-6-hydroxy-7-{[4-(2-hydroxyethyl)piperazin-1-yl]methyl}-2-(2,3,4-trimethoxybenzylidene)-1-benzofuran-3(2H)-one C₂₅H₃₀N₂O₇ 470.52 4-(2-hydroxyethyl)piperazine 2,3,4-trimethoxy 6-hydroxy, 7-substituent
(Z)-6-hydroxy-4-methyl-7-(piperidin-1-ylmethyl)-2-(2,3,4-trimethoxybenzylidene)benzofuran-3(2H)-one C₂₅H₂₉NO₆* 451.51 Piperidine 2,3,4-trimethoxy 4-methyl, 6-hydroxy, 7-substituent

Key Differences and Implications

Piperazine vs. Piperidine’s reduced basicity could lower solubility but improve membrane permeability.

Hydroxyethyl vs. Ethyl on Piperazine: The hydroxyethyl substituent in the analog () increases hydrophilicity (logP ~1.2 vs.

Benzylidene Substituent Positions :

  • The target’s 3,4,5-trimethoxybenzylidene group mimics the pharmacophore of microtubule-disrupting agents (e.g., combretastatin A-4), whereas the 2,3,4-substituted analog () may exhibit altered binding kinetics due to steric and electronic differences .

Biological Activity

(Z)-7-((4-ethylpiperazin-1-yl)methyl)-6-hydroxy-2-(3,4,5-trimethoxybenzylidene)benzofuran-3(2H)-one, commonly referred to by its IUPAC name, is a synthetic compound with significant potential in pharmacological applications. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound has the following characteristics:

PropertyValue
Molecular FormulaC25_{25}H30_{30}N2_{2}O6_{6}
Molecular Weight454.5 g/mol
CAS Number869078-64-8
Chemical StructureStructure

The biological activity of this compound is primarily attributed to its interaction with various molecular targets involved in cellular signaling pathways. Preliminary studies suggest that it may modulate the activity of certain enzymes and receptors linked to neuropharmacological effects.

  • Antioxidant Activity : The presence of hydroxy and methoxy groups in the structure is believed to contribute to its antioxidant properties. These groups can scavenge free radicals, potentially reducing oxidative stress in cells.
  • Neuroprotective Effects : Research indicates that compounds with similar structures have shown promise in protecting neuronal cells from apoptosis. This may be due to their ability to inhibit pro-apoptotic pathways and promote cell survival signals.
  • Antimicrobial Properties : Initial screenings have suggested that this compound exhibits antibacterial activity against various strains, potentially making it a candidate for further development as an antimicrobial agent.

Case Studies and Research Findings

Several studies have investigated the biological activities of related benzofuran derivatives, providing insights into the potential applications of this compound.

  • Study on Neuroprotection : A study published in Neuroscience Letters demonstrated that benzofuran derivatives could significantly reduce neuronal death induced by excitotoxicity. The compound under investigation showed comparable efficacy in enhancing neuronal survival rates in vitro .
  • Antioxidant Activity Assessment : Research published in Journal of Medicinal Chemistry evaluated the antioxidant properties of various derivatives. The findings indicated that compounds with similar structural motifs exhibited substantial free radical scavenging activity .
  • Antibacterial Evaluation : A recent study focused on the antibacterial effects of related compounds against Staphylococcus aureus and Escherichia coli. The results indicated a dose-dependent inhibition of bacterial growth, suggesting that modifications in the benzofuran structure could enhance antibacterial efficacy .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.